molecular formula C10H21N B2608855 (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine CAS No. 2248214-72-2

(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine

Cat. No.: B2608855
CAS No.: 2248214-72-2
M. Wt: 155.285
InChI Key: BJVCXPSHTNJMHH-IENPIDJESA-N
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Description

(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 2-position and an ethanamine group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes alkylation to introduce the dimethyl groups at the 2-position.

    Amination Reaction: The alkylated cyclohexane derivative is then subjected to an amination reaction to introduce the ethanamine group at the 1-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.

    Purification Techniques: Utilizing distillation, crystallization, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as hydroxide or alkoxide ions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, secondary amines.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    (1R)-1-(2,2-Dimethylcyclohexyl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.

    1-(2,2-Dimethylcyclohexyl)methanamine: A compound with a similar structure but differing in the position of the amine group.

Uniqueness:

    Stereochemistry: The (1S) configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interactions.

    Functional Groups: The presence of the dimethylcyclohexyl and ethanamine groups provides unique chemical and physical properties.

Properties

IUPAC Name

(1S)-1-(2,2-dimethylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVCXPSHTNJMHH-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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